N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-[1,1'-biphenyl]-4-carboxamide
Description
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-[1,1'-biphenyl]-4-carboxamide is a synthetic biphenyl carboxamide derivative featuring a 2-acetyl-substituted tetrahydroisoquinoline (THIQ) moiety at the 7-position.
Properties
IUPAC Name |
N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2/c1-17(27)26-14-13-20-11-12-23(15-22(20)16-26)25-24(28)21-9-7-19(8-10-21)18-5-3-2-4-6-18/h2-12,15H,13-14,16H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNSFEGJJLFZQPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-[1,1’-biphenyl]-4-carboxamide typically involves multiple steps:
Formation of the Tetrahydroisoquinoline Core: The tetrahydroisoquinoline core can be synthesized through the Pictet-Spengler reaction, where an N-acyl derivative of β-phenylethylamine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Coupling with Biphenyl Carboxylic Acid: The acetylated tetrahydroisoquinoline is coupled with [1,1’-biphenyl]-4-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis to multi-kilogram quantities.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The aromatic rings in the biphenyl and isoquinoline structures can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Alcohols or amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been studied for its ability to inhibit specific enzymes involved in cancer cell proliferation. For instance, investigations into its effects on various cancer cell lines have shown that it can induce apoptosis and inhibit tumor growth by targeting key signaling pathways related to cancer progression.
1.2 Neuroprotective Effects
The compound's structure suggests potential interactions with neurotransmitter systems, particularly those involving dopamine and serotonin. This has led to studies examining its neuroprotective properties in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary results indicate that it may help mitigate oxidative stress and neuroinflammation, which are critical factors in these diseases .
Anticancer Research
A study published in a peer-reviewed journal demonstrated the efficacy of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-[1,1'-biphenyl]-4-carboxamide against various cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation and increased apoptosis rates compared to control groups. The study concluded that this compound could serve as a lead structure for the development of new anticancer agents.
Neuroprotective Studies
In another investigation focusing on neuroprotection, researchers treated neuronal cell cultures with the compound under oxidative stress conditions. The findings indicated a significant reduction in markers of oxidative damage and inflammation compared to untreated controls. This suggests potential therapeutic applications for neurodegenerative diseases where oxidative stress is a contributing factor .
Mechanism of Action
The mechanism of action of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with various molecular targets and pathways. The tetrahydroisoquinoline moiety can interact with neurotransmitter receptors in the brain, modulating their activity and potentially providing therapeutic effects in neurodegenerative diseases . Additionally, the biphenyl carboxamide structure may enhance the compound’s ability to cross the blood-brain barrier, increasing its efficacy .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The compound’s closest analogs involve substitutions at the amide nitrogen with cyclic or bicyclic amines. Key examples from the evidence include:
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural analogs.
Key Advantages and Limitations
- Advantages :
- Limitations :
Biological Activity
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-[1,1'-biphenyl]-4-carboxamide (CAS Number: 955636-13-2) is a synthetic compound belonging to the class of tetrahydroisoquinoline derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of 370.4 g/mol. The structure features a tetrahydroisoquinoline core linked to a biphenyl moiety and a carboxamide functional group, which may contribute to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 370.4 g/mol |
| CAS Number | 955636-13-2 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Tetrahydroisoquinoline derivatives are known to modulate neurotransmitter receptors and exhibit inhibitory effects on enzymes related to cancer and neurodegenerative diseases. Specifically, this compound may act as an inhibitor of carbonic anhydrase (hCA) isoforms and P-glycoprotein (P-gp), which are involved in drug resistance mechanisms in cancer treatment .
Biological Activities
1. Anticancer Activity
Research indicates that compounds similar to this compound can enhance the cytotoxic effects of established chemotherapeutics like doxorubicin by reversing multidrug resistance (MDR). In vitro studies have shown that these compounds can significantly reduce the IC values of doxorubicin in resistant cell lines .
2. Enzyme Inhibition
The compound has been evaluated for its inhibitory activity against various human carbonic anhydrase isoforms. It has shown selective inhibition against hCA IX and XII at nanomolar concentrations while being inactive against hCA I and II . This selectivity suggests potential therapeutic applications in cancer treatment where these isoforms are overexpressed.
3. Neuroprotective Effects
Given its structural similarity to other tetrahydroisoquinolines known for neuroprotective properties, this compound may also exhibit protective effects against neurodegenerative diseases by modulating neurotransmitter systems .
Case Studies
Several studies have investigated the biological activity of tetrahydroisoquinoline derivatives:
- Study on Cytotoxicity : A study assessed the cytotoxic effects of various tetrahydroisoquinoline derivatives against K562 leukemia cells and found that certain derivatives significantly enhanced doxorubicin's effectiveness without causing excessive toxicity to normal cells .
- Enzyme Inhibition Study : Another research focused on the inhibition of aminopeptidase N (APN) by tetrahydroisoquinoline derivatives. The results indicated that these compounds could inhibit APN effectively, suggesting their potential role in cancer therapy .
Q & A
Q. What are the standard synthetic routes for N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-[1,1'-biphenyl]-4-carboxamide?
The synthesis typically involves coupling the tetrahydroisoquinoline derivative with [1,1'-biphenyl]-4-carboxylic acid using activating agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). Key steps include:
- Amide bond formation : Reaction of the amine group on the tetrahydroisoquinoline core with the carboxylic acid group of the biphenyl moiety under reflux conditions .
- Purification : Trituration with methanol or automated flash chromatography to isolate the product (yields: 50–84%) .
- Characterization : Confirmation via H NMR, mass spectrometry (MS), and elemental analysis .
Table 1: Representative Synthesis Data
| Precursor Amine | Reagents | Yield | Purification Method | Reference |
|---|---|---|---|---|
| 1,2,3,4-Tetrahydronaphthalen-2-amine·HCl | EDC, MeOH | 75% | Trituration | |
| Decahydronaphthalen-1-amine·HCl | EDC, DCM | 84% | Flash chromatography |
Q. Which analytical techniques are essential for characterizing this compound?
Standard characterization includes:
- Nuclear Magnetic Resonance (NMR) : H NMR (400 MHz, CDCl) resolves aromatic protons (δ 7.50–7.95 ppm) and acetyl/tetrahydroisoquinoline signals .
- Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., m/z 328.2 [M+H]) .
- Elemental Analysis : Validates C, H, N composition (e.g., C: 84.37%, H: 6.46%, N: 4.28%) .
Advanced Research Questions
Q. How do structural modifications of the tetrahydroisoquinoline core influence biological activity?
Substituents on the tetrahydroisoquinoline moiety (e.g., acetyl, sulfonamide) modulate interactions with biological targets:
- Acetyl Group : Enhances lipophilicity and blood-brain barrier penetration, relevant for neuropharmacology .
- Sulfonamide/Amide Groups : Improve binding affinity to enzymes (e.g., kinases) via hydrogen bonding .
- Fluorine Substitution : Increases metabolic stability and target selectivity .
Case Study : Replacing the acetyl group with a thiophene-2-carbonyl moiety () altered inhibitory activity against TRP channels by 30% .
Q. How should researchers resolve contradictions in biological assay data (e.g., IC50_{50}50 variability)?
Contradictions may arise from assay conditions or compound purity. Methodological solutions include:
- Binding Affinity Validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm target interactions .
- Dose-Response Repetition : Conduct triplicate experiments with standardized protocols (e.g., fixed DMSO concentration) .
- Impurity Profiling : LC-MS or HPLC to identify and quantify byproducts affecting activity .
Q. What strategies enable selective functionalization of the biphenyl-carboxamide scaffold?
- Regioselective Coupling : Use ortho-directing groups (e.g., nitro) to control amide bond formation .
- Post-Synthetic Modifications : Click chemistry (e.g., azide-alkyne cycloaddition) to append fluorophores or biotin tags .
- Enzymatic Resolution : Chiral amines or enzymes to isolate enantiomers with distinct bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
